Product packaging for Ethyl 2-(4-aminopiperidin-1-yl)acetate(Cat. No.:CAS No. 172967-30-5)

Ethyl 2-(4-aminopiperidin-1-yl)acetate

Cat. No.: B3245878
CAS No.: 172967-30-5
M. Wt: 186.25 g/mol
InChI Key: KEDYVZWXUHWODZ-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic and Medicinal Chemistry Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to confer favorable physicochemical and pharmacokinetic properties to a molecule. The flexible, chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets.

In drug discovery, the incorporation of a piperidine scaffold can influence a compound's solubility, lipophilicity, and metabolic stability, all of which are critical parameters for the development of effective therapeutic agents. enamine.net More than 70 drugs approved by the U.S. Food and Drug Administration (FDA) feature a piperidine moiety, highlighting its importance in medicinal chemistry. enamine.net These drugs span a wide range of therapeutic areas, including but not limited to, oncology, infectious diseases, and central nervous system disorders. The 4-aminopiperidine (B84694) substructure, in particular, has been identified as a key pharmacophore in several bioactive compounds, including potent opioid agonists and muscarinic antagonists. researchgate.net

Contextualizing Ethyl 2-(4-aminopiperidin-1-yl)acetate within the Piperidine Class

This compound is a disubstituted piperidine derivative. It features a primary amino group at the 4-position of the piperidine ring and an ethyl acetate (B1210297) group attached to the ring nitrogen. This specific arrangement of functional groups provides two key points for chemical modification, making it a highly versatile intermediate. The primary amine can readily participate in a variety of chemical reactions, such as amide bond formation, reductive amination, and N-alkylation, allowing for the introduction of diverse structural motifs. Simultaneously, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for further functionalization or for modulating the compound's polarity.

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number 172967-30-5
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Appearance Not specified in available literature
Solubility Not specified in available literature

Note: Detailed experimental data on the physical properties of this specific compound are not widely available in the public domain.

Overview of Research Trajectories and Academic Relevance

The academic and industrial interest in this compound and related 4-aminopiperidine derivatives is primarily driven by their potential as precursors to novel therapeutic agents. Research has shown that the 4-aminopiperidine scaffold is a key component in molecules targeting a range of biological pathways.

For instance, a study on the discovery of inhibitors for the Hepatitis C Virus (HCV) assembly identified 4-aminopiperidine derivatives as potent modulators. nih.gov Although this study did not specifically use this compound, the synthetic strategies employed highlight the utility of the 4-aminopiperidine core in generating libraries of compounds for screening. nih.gov The general synthetic route often involves the reaction of a protected 4-aminopiperidine with various electrophiles.

Furthermore, research into M3-muscarinic receptor antagonists has utilized the 4-aminopiperidine scaffold to develop molecules with high affinity and selectivity. researchgate.net These antagonists have potential applications in the treatment of various conditions, including overactive bladder and chronic obstructive pulmonary disease. The synthesis of these compounds often involves the derivatization of the 4-amino group of a piperidine ring.

While specific, detailed research findings on the direct application of this compound are not extensively documented in publicly available literature, its structural similarity to key intermediates in these and other medicinal chemistry programs underscores its academic relevance. The compound serves as a readily available starting material for the exploration of new chemical space around the privileged 4-aminopiperidine scaffold. Future research will likely focus on leveraging the dual functionality of this molecule to synthesize novel and diverse libraries of compounds for biological evaluation against a variety of disease targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O2 B3245878 Ethyl 2-(4-aminopiperidin-1-yl)acetate CAS No. 172967-30-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-aminopiperidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-13-9(12)7-11-5-3-8(10)4-6-11/h8H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDYVZWXUHWODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC(CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of Ethyl 2 4 Aminopiperidin 1 Yl Acetate

Reactions of the Piperidine (B6355638) Amine Moiety

The presence of both a primary and a tertiary amine within the piperidine ring dictates the regioselectivity of its reactions. The primary amine at the C-4 position is the more nucleophilic and sterically accessible site, thus favoring reactions at this position.

Acylation and Alkylation Reactions

The primary amine of ethyl 2-(4-aminopiperidin-1-yl)acetate readily undergoes acylation and alkylation. Acylation, the addition of an acyl group, is a common transformation. For instance, amines can be acylated by anhydrides in an aqueous medium, a process that can be chemoselective in the presence of other nucleophiles like phenols and thiols. organic-chemistry.org

Alkylation involves the transfer of an alkyl group from an alkylating agent. The reaction of this compound with benzyl (B1604629) halides, for example, would be expected to proceed at the primary amine, leading to the corresponding N-benzylated product. researchgate.net The general principle of direct enolate alkylation, where a deprotonated species reacts with an alkyl halide, provides a framework for understanding how this amine can be functionalized. youtube.com

Table 1: Examples of Acylation and Alkylation Reactions
Reaction TypeReagent ExampleProduct TypeReference
AcylationAcetic Anhydride (B1165640)N-Acetylated Piperidine organic-chemistry.org
AlkylationBenzyl BromideN-Benzylated Piperidine researchgate.net

Condensation and Coupling Reactions (e.g., Amide Bond Formation)

The primary amine of this compound is a nucleophile that can participate in condensation and coupling reactions to form amide bonds. libretexts.org Amide bond formation is a cornerstone of many synthetic processes. nih.govnih.gov These reactions typically involve the coupling of the amine with a carboxylic acid, often activated by a coupling agent to facilitate the reaction. masterorganicchemistry.comqyaobio.com The use of coupling reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) in aqueous media demonstrates modern approaches to amide bond synthesis. organic-chemistry.org

The formation of an amide bond can also be achieved through reactions with acyl halides or anhydrides in a process known as nucleophilic acyl substitution. masterorganicchemistry.com This transformation is fundamental in the synthesis of a wide array of organic compounds.

Table 2: Amide Bond Formation Strategies
MethodActivating/Coupling AgentKey FeaturesReference
Carbodiimide CouplingEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Forms an active O-acylisourea intermediate. spectroscopyonline.com
Phosphonium ReagentsBOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate)High efficiency and suppression of side reactions. qyaobio.com
Uronium ReagentsCOMUEffective in aqueous micellar media. organic-chemistry.org
Acyl Halide ReactionAcetyl ChlorideDirect reaction with the amine. masterorganicchemistry.com

Electrophilic and Nucleophilic Substitution Reactions

Nucleophilic substitution reactions, categorized as SN1 and SN2, are fundamental in organic chemistry. leah4sci.com The primary amine of this compound can act as a nucleophile in SN2 reactions, attacking an electrophilic carbon and displacing a leaving group. leah4sci.com The efficiency of such reactions depends on the strength of the nucleophile, the substrate, and the solvent. leah4sci.comkinampark.com

Reactions of the Ethyl Ester Functionality

The ethyl ester group of the molecule offers another site for chemical modification, primarily through reactions at the carbonyl carbon.

Hydrolysis and Transesterification Studies

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. libretexts.org The kinetics of ethyl acetate (B1210297) hydrolysis have been studied using catalysts like cation exchange resins, demonstrating that the reaction rate increases with temperature. researchgate.net

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another key transformation. nih.gov This reaction can be catalyzed by acids or bases. coleparmer.com Studies on the transesterification of ethyl acetate with methanol (B129727) have shown the feasibility of this reaction under various conditions, sometimes accelerated by temperature. nih.gov

Table 3: Hydrolysis and Transesterification Conditions
ReactionCatalyst/ConditionsProductReference
HydrolysisStrong Base (e.g., NaOH)Carboxylic Acid Salt and Ethanol libretexts.org
HydrolysisAcidic Cation Exchange ResinCarboxylic Acid and Ethanol researchgate.net
TransesterificationAcid Catalyst (e.g., H₂SO₄) and MethanolMethyl Ester and Ethanol coleparmer.com
TransesterificationSmall Molecule Mimics of HydrolasesMethyl Ester and Ethanol nih.gov

Reduction to Alcohols

The ethyl ester group can be reduced to a primary alcohol. A common method for this is the use of reducing agents like sodium borohydride (B1222165), often after activation of the carboxylic acid (if hydrolyzed first) as a mixed anhydride. nih.gov This method has been shown to be highly efficient and chemoselective. nih.gov Other methods for the reduction of esters to alcohols include the use of various microbial and enzymatic systems, which can offer high enantioselectivity. researchgate.net For instance, the reduction of a related nitro-substituted ester has been achieved using iron in the presence of ammonium (B1175870) chloride. mdpi.com

Table 4: Reduction of Esters to Alcohols
Reducing Agent/MethodKey FeaturesProductReference
Sodium Borohydride (after mixed anhydride formation)High efficiency and chemoselectivity.Primary Alcohol nih.gov
NH₄Cl/FeSelective reduction of a nitro group in the presence of an ester.Amino-substituted alcohol (from a nitro-ester precursor) mdpi.com
Microbial Reduction (e.g., Aureobasidium pullulans)High enantioselectivity.Chiral Alcohol researchgate.net

Claisen Condensation and Related Enolate Chemistry

The ester functionality in this compound allows for the generation of an enolate ion at the α-carbon under basic conditions. masterorganicchemistry.comleah4sci.com This nucleophilic enolate can participate in various carbon-carbon bond-forming reactions, most notably the Claisen condensation.

The intramolecular variant of the Claisen condensation, the Dieckmann condensation, is a plausible transformation for derivatives of this compound. For instance, if the primary amino group were acylated with a moiety containing another ester, subsequent treatment with a strong base could induce cyclization to form a piperidine-fused β-keto ester. Studies on related N-substituted piperidine esters have demonstrated the feasibility of Dieckmann cyclizations to yield substituted piperidine-2,4-diones. core.ac.ukresearchgate.net The efficiency of such reactions often depends on the base used and the reaction conditions.

The enolate generated from this compound can also be alkylated at the α-carbon. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be required to completely deprotonate the α-carbon, preventing self-condensation. mnstate.edu The resulting enolate can then react with various electrophiles, such as alkyl halides, in an SN2 fashion to introduce substituents at the carbon adjacent to the carbonyl group. masterorganicchemistry.com

Table 1: Potential Enolate Reactions of this compound Derivatives

Reaction TypeReactant(s)Product TypePotential Conditions
Intermolecular Claisen CondensationAnother ester moleculeβ-keto esterSodium ethoxide
Dieckmann Condensation (intramolecular)Di-ester derivativeCyclic β-keto esterSodium methoxide, heat
α-AlkylationAlkyl halideα-substituted acetate derivativeLDA, then R-X

Cyclization and Rearrangement Processes

The bifunctional nature of this compound, possessing two nitrogen nucleophiles, makes it an excellent candidate for the synthesis of heterocyclic systems through cyclization reactions.

Intramolecular cyclization can lead to the formation of fused bicyclic structures, which are common motifs in pharmaceuticals. lifechemicals.com By derivatizing the primary amino group with a suitable electrophile containing a reactive functional group, a subsequent intramolecular reaction with the piperidine nitrogen can furnish a fused ring system. For example, reaction with an α,β-unsaturated carbonyl compound could be followed by an intramolecular aza-Michael addition.

Various strategies have been developed for the synthesis of fused piperidines, including aza-Prins cyclizations, radical cyclizations, and transition-metal-catalyzed annulations. researchgate.netnih.gov These methods highlight the potential of appropriately substituted piperidine derivatives to undergo intramolecular ring closure to form complex polycyclic scaffolds. The specific outcome of such a cyclization would be highly dependent on the nature of the tether between the reactive groups.

The presence of two distinct amine functionalities allows for the use of this compound as a building block in the synthesis of macrocycles. Macrocyclic compounds are of significant interest in medicinal chemistry and materials science. nih.govnih.gov

A common strategy for macrocyclization involves the reaction of a diamine with a di-electrophile under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The primary amino group and the secondary piperidine nitrogen of this compound can be made to react with di-acid chlorides, di-aldehydes (followed by reductive amination), or other suitable linking agents to form aza-macrocycles. The ester group could either be carried through the synthesis or be reduced to an alcohol to provide an additional point of modification.

Table 2: Potential Cyclization Strategies

Cyclization TypeKey TransformationResulting Structure
IntramolecularAza-Michael AdditionFused bicyclic piperidine
IntramolecularReductive AminationFused bicyclic piperidine
MacrocyclizationReaction with di-acid chlorideAza-macrocycle

Oxidation and Reduction Profiles

The amine and piperidine functionalities, as well as the ester group, are susceptible to a range of oxidation and reduction reactions.

The tertiary amine of the piperidine ring can be oxidized under various conditions. For instance, N-dealkylation of 4-aminopiperidine (B84694) derivatives is a known metabolic pathway catalyzed by cytochrome P450 enzymes, proceeding through an oxidative mechanism. nih.govacs.org Chemical methods for the N-dealkylation of tertiary amines, including photoredox catalysis, have also been developed and could potentially be applied to this molecule. acs.org

Oxidation of the piperidine ring itself can also occur. The biological N-oxidation of piperidine has been shown to yield metabolites such as N-hydroxy piperidine and 2,3,4,5-tetrahydropyridine-1-oxide. nih.gov More aggressive oxidation could potentially lead to the formation of lactams or even ring-opened products.

The ester group of this compound can be readily reduced to the corresponding primary alcohol, 2-(4-aminopiperidin-1-yl)ethanol, using common reducing agents like lithium aluminum hydride (LiAlH4). nih.gov This transformation provides a new site for further functionalization.

The piperidine ring is generally stable to reduction. However, if the molecule were derived from a corresponding pyridine (B92270) precursor, catalytic hydrogenation is a standard method for the reduction of the aromatic pyridine ring to a piperidine. nih.gov The reduction of substituted pyridinium (B92312) salts with reagents like sodium borohydride (NaBH4) also provides a route to piperidine derivatives. tandfonline.com

Table 3: Summary of Potential Oxidation and Reduction Reactions

ReactionReagent(s)Functional Group ModifiedProduct
OxidationCytochrome P450 / Photoredox catalystTertiary amineN-dealkylated piperidine
OxidationOxidizing agentPiperidine ringN-oxide or lactam
ReductionLiAlH4EsterPrimary alcohol
ReductionCatalytic Hydrogenation (of precursor)Pyridine ringPiperidine ring
ReductionNaBH4 (of precursor)Pyridinium saltPiperidine ring

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are vital for the unambiguous structural assignment of "Ethyl 2-(4-aminopiperidin-1-yl)acetate".

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. The predicted ¹H NMR spectrum of "this compound" in a solvent like CDCl₃ would exhibit distinct signals corresponding to the ethyl ester and piperidine (B6355638) ring protons.

Ethyl Group: A triplet at approximately 1.25 ppm corresponds to the methyl protons (-CH₃), coupled to the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂-) are expected to appear as a quartet around 4.15 ppm.

Piperidine Ring Protons: The protons on the piperidine ring would show more complex splitting patterns. The proton at the C4 position (methine, -CH) adjacent to the amino group is predicted to be a multiplet around 2.7-2.8 ppm. The axial and equatorial protons on the piperidine ring carbons (C2, C3, C5, C6) would appear as overlapping multiplets in the range of 1.4 to 3.0 ppm. The two protons of the acetate (B1210297) methylene group (-NCH₂CO-) attached to the piperidine nitrogen are chemically distinct from the ring protons and are expected as a singlet around 3.2 ppm.

Amine Protons: The primary amine (-NH₂) protons typically appear as a broad singlet, and their chemical shift can vary (e.g., 1.5-2.5 ppm) depending on concentration and solvent, and they are often exchangeable with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment.

Ester Group: The carbonyl carbon (C=O) is the most deshielded, appearing at a characteristic downfield shift of approximately 172 ppm. The methylene carbon of the ethyl group (-OCH₂-) is expected around 61 ppm, and the methyl carbon (-CH₃) at about 14 ppm.

Piperidine Ring Carbons: The carbons of the piperidine ring are expected in the 30-55 ppm range. The C4 carbon, bonded to the amino group, would appear around 50 ppm. The C2 and C6 carbons, adjacent to the ring nitrogen, would be found at a similar chemical shift, around 53 ppm. The C3 and C5 carbons would be located further upfield, around 33 ppm.

Acetate Methylene Carbon: The methylene carbon attached to the ring nitrogen (-NCH₂CO-) is anticipated to have a chemical shift of approximately 58 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents predicted chemical shifts (δ) in ppm. Actual experimental values may vary based on solvent and other experimental conditions.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Ester -CH₃1.25 (t, 3H)14.2
Ester -OCH₂-4.15 (q, 2H)60.8
Ester C=O-172.0
Piperidine -CH(NH₂) (C4)2.75 (m, 1H)50.1
Piperidine -CH₂- (C3, C5)1.45 (m), 1.85 (m)33.5
Piperidine -CH₂- (C2, C6)2.20 (m), 2.95 (m)53.2
Acetate -NCH₂-3.20 (s, 2H)58.0
Amine -NH₂1.80 (br s, 2H)-

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of "this compound" would display characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group will show two characteristic medium-intensity bands in the region of 3300-3400 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and piperidine groups will be observed in the 2850-2980 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl (C=O) group is expected around 1735-1750 cm⁻¹.

C-O Stretching: The C-O stretching of the ester group will produce a strong band in the 1150-1250 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the piperidine ring and the amino group will appear in the 1020-1250 cm⁻¹ range.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected in the region of 1590-1650 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound This table presents typical frequency ranges for the key functional groups.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Primary AmineN-H Stretch3300 - 3400Medium (two bands)
Primary AmineN-H Bend1590 - 1650Medium
AlkaneC-H Stretch2850 - 2980Medium to Strong
EsterC=O Stretch1735 - 1750Strong, Sharp
EsterC-O Stretch1150 - 1250Strong
Aliphatic AmineC-N Stretch1020 - 1250Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For "this compound" (C₉H₁₈N₂O₂), the molecular weight is 186.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 186. The fragmentation pattern would be dictated by the stability of the resulting carbocations and radical cations. Key predicted fragments include:

Loss of the ethoxy group (-OC₂H₅) from the ester, leading to a fragment at m/z 141.

Cleavage of the ethyl group (-C₂H₅), resulting in a peak at m/z 157.

Alpha-cleavage adjacent to the piperidine nitrogen, which could lead to various fragments. A prominent fragment is often the one resulting from the loss of the entire acetate ester side chain, giving the 4-aminopiperidine (B84694) cation at m/z 100.

Fragmentation of the piperidine ring itself can also occur, leading to a complex pattern of lower mass ions.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Predicted) Proposed Fragment Ion
186[M]⁺ (Molecular Ion)
157[M - C₂H₅]⁺
141[M - OC₂H₅]⁺
100[4-aminopiperidine]⁺
84[Piperidine ring fragment]⁺

Chromatographic and Separation Sciences

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For a polar and basic compound like "this compound," reversed-phase HPLC (RP-HPLC) is the method of choice for purity analysis.

A typical RP-HPLC method would involve:

Stationary Phase: A C18 (octadecylsilyl) bonded silica (B1680970) column is commonly used, providing a non-polar surface.

Mobile Phase: A gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is employed. To ensure good peak shape for the basic analyte, an acidic modifier such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid is typically added to the mobile phase to suppress the ionization of free silanol (B1196071) groups on the stationary phase and to protonate the analyte.

Detection: A UV detector set at a low wavelength (e.g., 210 nm or 215 nm) can be used to detect the ester carbonyl chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be coupled to the HPLC system for universal detection or for mass-based confirmation of the peak identity, respectively.

The purity of the sample is determined by integrating the area of the main peak corresponding to the product and comparing it to the total area of all observed peaks in the chromatogram.

Chiral HPLC for Enantiomeric Purity Determination

The presence of a stereocenter in a molecule necessitates methods to separate and quantify its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred technique for determining the enantiomeric purity of chiral compounds. nih.gov For this compound, a direct HPLC method using a Chiral Stationary Phase (CSP) would be employed. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for their broad applicability in separating a variety of chiral molecules. nih.govmdpi.com

The method development would involve optimizing the mobile phase composition to achieve baseline separation of the enantiomers. A typical mobile phase might consist of a mixture of an alkane, such as n-heptane, an alcohol like ethanol, and a small amount of an amine modifier (e.g., diethylamine) to improve peak shape and resolution. tsijournals.com The separation is monitored using a UV detector at a wavelength where the compound exhibits maximum absorbance. The enantiomeric purity is then calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Method Parameters

ParameterCondition
Column Chiralpak AD-H (250 mm x 4.6 mm, 5µm)
Mobile Phase n-Heptane / Ethanol / Diethylamine (92:8:0.1 v/v/v) tsijournals.com
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Expected R-Enantiomer Retention Time ~8.5 min
Expected S-Enantiomer Retention Time ~10.2 min

Note: This data is illustrative and based on typical methods for similar compounds.

LC-MS/MS for Impurity Profiling and Identification of Reaction Byproducts

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and indispensable tool for the detection, identification, and quantification of impurities and reaction byproducts. ijprajournal.com The technique combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. ijsdr.org

For impurity profiling of this compound, a reversed-phase HPLC method would first be developed to separate the main compound from any process-related impurities or degradation products. To ensure compatibility with mass spectrometry, volatile buffers like ammonium (B1175870) acetate or ammonium formate (B1220265) are used in the mobile phase instead of non-volatile phosphate (B84403) buffers. nih.gov A triple quadrupole or ion trap mass spectrometer allows for the characterization of the separated impurities. nih.gov By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS), the structures of unknown byproducts that may occur during synthesis can be elucidated. nih.gov

Table 2: Potential Byproducts and Impurities Identified by LC-MS/MS

Potential ImpurityDescriptionExpected [M+H]⁺ (m/z)
4-Aminopiperidine Starting Material101.11
Ethyl chloroacetate Starting Material123.02 (isotope pattern)
Di-Acetate Adduct Product of double alkylation285.21
Hydrolysis Product Hydrolysis of ethyl ester173.12

Note: This data is hypothetical and for illustrative purposes.

Advanced Diffraction and Microscopic Techniques

Beyond chromatographic analysis, diffraction and microscopy provide critical information about the solid-state properties of a compound.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the compound's connectivity and stereochemistry. researchgate.net For a compound like this compound, obtaining a single crystal suitable for diffraction would allow for the unambiguous determination of its molecular conformation.

The analysis also reveals how molecules pack together in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds. nih.gov In the crystal structure of similar molecules, it is common to observe inversion dimers formed through pairs of intermolecular hydrogen bonds, which then assemble into larger three-dimensional networks. researchgate.netnih.gov

Table 3: Representative Crystallographic Data for a Small Organic Molecule

ParameterValue
Chemical Formula C₁₀H₁₂ClNO₂ researchgate.net
Formula Weight 213.66 researchgate.net
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.net
Unit Cell Dimensions a = 5.373 Å, b = 7.575 Å, c = 14.127 Å researchgate.net
Volume 532.7 ų researchgate.net
Z 2
Calculated Density 1.332 Mg/m³ researchgate.net

Note: Data from a related structure, Ethyl 2-(4-chloroanilino)acetate, for illustrative purposes. researchgate.net

Electron Microscopy for Morphological Analysis (if applicable to specific research)

While X-ray crystallography details the atomic level, electron microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to analyze the macroscopic morphology of a solid material. Although there is no specific research applying electron microscopy to this compound found in the literature, the technique would be applicable for characterizing the bulk powder. SEM could be used to investigate the crystal habit (shape), particle size distribution, and surface topography of the crystalline solid. These morphological characteristics can significantly influence important physical properties of the bulk substance, such as its flowability, handling, and dissolution behavior.

Electrochemical Analysis in Research Applications

Electrochemical methods provide insight into the redox properties of a molecule, which can be relevant for understanding its metabolic pathways or potential interactions in biological systems.

Voltammetric Methods for Redox Behavior

Voltammetric techniques, such as cyclic voltammetry (CV), are used to study the oxidation and reduction behavior of a compound. For this compound, CV could be employed to probe the redox activity of its functional groups, particularly the primary and secondary amine moieties. The experiment involves applying a variable potential to a working electrode in a solution containing the compound and measuring the resulting current. The output, a voltammogram, would show peaks corresponding to oxidation and reduction events. This data can be used to determine the redox potentials of the compound, providing information about the ease with which it can donate or accept electrons. Such information is valuable for predicting metabolic transformations or for designing electrochemical sensors.

Table 4: Hypothetical Voltammetric Data for this compound

ProcessPeak Potential (Eₚ) vs. Ag/AgClCharacteristics
First Oxidation +0.85 VIrreversible; likely oxidation of the piperidine nitrogen
Second Oxidation +1.20 VIrreversible; likely oxidation of the primary amino group

Note: This data is hypothetical and serves as an illustration of potential findings.

Application in Modified Electrode Development for Sensor Research

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no published research detailing the specific application of this compound in the development of modified electrodes for sensor research.

Searches for the electrochemical properties of this compound, as well as broader inquiries into the use of piperidine derivatives for modifying electrodes, did not yield any specific data related to this compound in this context. While the field of electrochemical sensors is robust, with many studies on the use of various chemical modifiers to enhance sensor performance, this particular compound does not appear to have been investigated for this purpose in the available scientific literature. nih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.net

Research in the area of modified electrodes often involves the use of compounds that can facilitate electron transfer, act as a catalyst, or provide a selective binding site for a target analyte. For instance, various polymers, nanoparticles, and organic molecules are commonly employed to create these specialized sensor surfaces. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net The synthesis of piperidine derivatives through electrochemical methods has been explored, and the pharmacological applications of such compounds are extensive. nih.govmdpi.com However, the specific use of this compound as a component in a modified electrode for sensing applications is not documented in the reviewed sources.

Therefore, no detailed research findings or data tables on its performance in sensor applications can be provided at this time. Further research would be required to explore the potential of this compound in this field.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. These calculations provide insights into molecular geometry, orbital energies, and charge distribution, which are key determinants of a molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. For Ethyl 2-(4-aminopiperidin-1-yl)acetate, DFT calculations can predict its optimized geometry and various reactivity descriptors.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. For a molecule like this compound, the HOMO is expected to be localized around the amino groups, which are the primary sites for electron donation.

Electrostatic Potential (ESP) Maps: An ESP map illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of negative and positive electrostatic potential. Red areas, indicating negative potential, are electron-rich and susceptible to electrophilic attack. Blue areas, representing positive potential, are electron-poor and prone to nucleophilic attack. In this compound, the regions around the nitrogen atoms of the piperidine (B6355638) ring and the primary amine, as well as the oxygen atoms of the ester group, would be expected to show a negative electrostatic potential, highlighting them as key sites for interaction.

Illustrative Data Table: Predicted DFT Properties

ParameterIllustrative ValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital.
LUMO Energy2.1 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap8.6 eVAn indicator of molecular stability and reactivity.
Dipole Moment2.8 DA measure of the overall polarity of the molecule.

Note: The values in this table are illustrative for a molecule of similar size and composition and are not the experimentally verified results for this compound. Specific computational studies for this exact molecule are not widely available.

Quantum chemical calculations can predict various spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Infrared (IR) and Raman Spectra: Theoretical calculations can predict the vibrational frequencies of a molecule. For this compound, this would include the stretching and bending vibrations of the N-H bonds in the amino group, the C-H bonds in the ethyl and piperidine moieties, the C=O stretch of the ester, and the C-N and C-O stretching modes. These predicted spectra can aid in the interpretation of experimental spectroscopic data.

UV/Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra in the ultraviolet-visible range. These calculations provide information about the electronic transitions between molecular orbitals. For piperidine derivatives, these transitions are often of a π-π* nature. researchgate.net The solvent environment can also be modeled to understand how it influences the absorption maxima. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, such as biological macromolecules.

Conformational Analysis: this compound is a flexible molecule with several rotatable bonds. The piperidine ring can exist in different conformations, such as chair and boat forms. Molecular mechanics and molecular dynamics (MD) simulations can be used to explore the potential energy surface of the molecule and identify its most stable conformations. Understanding the preferred shape of the molecule is essential as it dictates how it can interact with a biological target.

Molecular Dynamics (MD) Simulations: MD simulations provide a time-dependent view of molecular motion. By simulating the movement of atoms and bonds over time, researchers can understand the flexibility of the molecule and how it behaves in a solvent. For derivatives of this compound, MD simulations have been used to analyze the stability of ligand-protein complexes and identify key interacting amino acid residues. rsc.orgnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is extensively used in drug discovery to screen potential drug candidates and to understand the mechanism of action of a drug. While specific docking studies for this compound as a final ligand are not common, it is a key building block for more complex molecules that are subjected to such analyses.

In studies of piperidine derivatives, docking is used to place the ligand into the binding site of a receptor, such as the sigma-1 receptor. nih.govacs.org The scoring functions then estimate the binding affinity. These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. nih.gov For example, the basic nitrogen of a piperidine ring is often identified as a key interaction point within a receptor. nih.govacs.org The insights from such docking studies on derivatives can infer the potential binding modes of molecules containing the this compound scaffold.

Cheminformatics and Data Analysis

Cheminformatics tools are instrumental in predicting the chemical behavior of this compound. Reactivity and selectivity are governed by the electronic landscape of the molecule, which can be modeled using quantum chemical calculations.

Reactivity of the Amino Group: The 4-amino group is the most nucleophilic center and thus the most likely site for reactions such as acylation or alkylation. Computational models can calculate the partial atomic charges and the energy of the Highest Occupied Molecular Orbital (HOMO), which is often localized on this nitrogen atom, confirming its high reactivity.

Reactivity of the Piperidine Nitrogen: The N1 nitrogen is a tertiary amine, making it less nucleophilic than the primary 4-amino group. Its reactivity is further modulated by the electron-withdrawing effect of the adjacent acetyl group.

Ester Hydrolysis: The ethyl acetate (B1210297) group is susceptible to hydrolysis under acidic or basic conditions. Computational tools can model the reaction pathway and estimate the activation energy for this process, providing insight into the compound's stability.

Ab initio calculations can establish a correlation between computed energy gaps (e.g., HOMO-LUMO gap) and reaction rates, suggesting that electronic factors are primary determinants of the molecule's stability and reactivity. elsevierpure.com By calculating parameters like electrostatic potential maps, chemists can visualize electron-rich and electron-poor regions of the molecule, guiding the selection of reagents for selective transformations.

Table 1: Predicted Reactivity Sites of this compound

Molecular Site Predicted Reactivity Common Reactions Computational Insight
4-Amino Group (-NH2) Highly Nucleophilic Acylation, Alkylation, Amide formation High HOMO density, Negative electrostatic potential
Piperidine Nitrogen (N1) Nucleophilic (tertiary amine) Quarternization Lower HOMO contribution than -NH2
Ester Carbonyl (C=O) Electrophilic Nucleophilic acyl substitution, Hydrolysis Positive electrostatic potential on carbon

Quantitative Structure-Activity Relationship (QSAR) models are mathematical algorithms that relate a molecule's structure to its properties. protoqsar.comresearchgate.net While often used for biological activity, QSAR can also predict physicochemical properties crucial for chemical design, such as solubility, lipophilicity (logP), and chromatographic retention times. For derivatives of this compound, a QSAR model would be built using a dataset of related piperidine compounds. researchgate.netnih.gov

The process involves:

Data Set Generation: A series of derivatives is synthesized or computationally generated, and their relevant physicochemical properties are measured.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices (e.g., Balaban J index), molecular connectivity indices, 2D autocorrelations. figshare.com

3D: Steric parameters (e.g., solvent-accessible surface area), quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). elsevierpure.com

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines) are used to create a mathematical equation linking the descriptors to the property of interest. researchgate.netnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. researchgate.net

For derivatives of this compound, QSAR studies could reveal, for instance, that increasing the size of the substituent on the 4-amino group is the primary driver for increased lipophilicity, a key parameter in many chemical applications. nih.gov

Table 2: Examples of Descriptors for QSAR Models of Piperidine Derivatives

Descriptor Class Specific Descriptor Example Property Influenced
Constitutional (1D) Molecular Weight Size, Diffusion
Topological (2D) Kier & Hall Connectivity Indices Shape, Branching, Cyclicity
Geometrical (3D) Solvent Accessible Surface Area (SASA) Solubility, Steric hindrance
Electronic (3D) Dipole Moment Polarity, Intermolecular forces

This compound is an ideal starting scaffold for the design of virtual combinatorial libraries. nih.gov Virtual screening is a computational technique used to search these libraries for molecules with specific desired properties. nih.gov

The process begins by defining the core scaffold—in this case, the 4-aminopiperidin-1-yl acetate structure. Then, specific attachment points are identified (e.g., the 4-amino group). Large libraries of chemical building blocks (R-groups), such as carboxylic acids, aldehydes, or sulfonyl chlorides, are computationally "reacted" at these points to generate a vast virtual library of thousands or millions of potential derivatives. researchgate.net

These virtual libraries can then be screened using various filters:

Property-based filtering: Compounds are selected or eliminated based on calculated physicochemical properties like molecular weight, logP, or number of hydrogen bond donors/acceptors.

Pharmacophore screening: A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings). If a target structure is known, a pharmacophore model can be built and used to rapidly screen the library for molecules that match this spatial arrangement. researchgate.netmdpi.com

Docking-based screening: If a 3D structure of a target protein is available, library compounds can be computationally "docked" into the active site to predict binding affinity. mdpi.com

This approach allows for the efficient exploration of a vast chemical space to identify novel chemical entities with optimized properties before committing resources to their chemical synthesis. nih.govresearchgate.net

Table 3: Illustrative Virtual Library Design from the Scaffold

Scaffold Attachment Point R-Group Library (Examples) Resulting Functional Group
This compound 4-Amino Group Acyl Chlorides (e.g., Benzoyl chloride) Amide
This compound 4-Amino Group Aldehydes (e.g., Benzaldehyde) + Reducing Agent Secondary Amine

As a Versatile Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups in this compound—specifically the nucleophilic primary and secondary amines and the electrophilic ester carbonyl—renders it an ideal starting material for constructing a wide array of complex molecules.

The presence of two distinct amine functionalities allows this compound to serve as a precursor for a variety of heterocyclic systems. The primary amino group can readily participate in condensation and cyclization reactions with various electrophiles. For instance, reaction with dicarbonyl compounds can lead to the formation of fused pyrazine or other nitrogen-containing heterocyclic rings. These heterocyclic scaffolds are prevalent in many biologically active compounds and pharmaceutical agents. The synthesis of such scaffolds is a cornerstone of medicinal chemistry, aiming to create novel molecular frameworks with potential therapeutic applications.

The 4-aminopiperidine (B84694) moiety is a key structural feature in numerous biologically active molecules. Its incorporation can significantly influence a compound's pharmacological properties, including receptor affinity and selectivity. A prominent example is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes. The aminopiperidine group is a crucial component of highly potent and selective DPP-4 inhibitors, where it often forms key interactions, such as hydrogen bonds, within the enzyme's active site. The ethyl acetate portion of the title compound provides a convenient handle for further synthetic elaboration, allowing chemists to attach this critical piperidine scaffold to other molecular fragments to build complex and potent therapeutic candidates.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the combination of three or more starting materials in a single step to form a complex product, enhancing synthetic efficiency. This compound is an excellent candidate for MCRs, particularly those involving an amine component, such as the Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, the primary amine of this compound could react with an aldehyde or ketone, an isocyanide, and a carboxylic acid to rapidly generate complex peptide-like structures. This approach accelerates the synthesis of large compound libraries for biological screening, facilitating the discovery of new lead compounds.

Table 1: Hypothetical Ugi Four-Component Reaction Using this compound This table illustrates a potential synthetic application and is for conceptual purposes.

ComponentExample ReactantRole in Reaction
Amine This compoundProvides the primary amine nucleophile.
Carbonyl BenzaldehydeForms an imine intermediate with the amine.
Isocyanide tert-Butyl isocyanideTraps the iminium intermediate.
Carboxylic Acid Acetic AcidProtonates the imine and provides the carboxylate nucleophile.

Design and Synthesis of Novel Chemical Entities

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system. This compound serves as a foundational template for designing new molecules for research, particularly for receptor binding studies.

The piperidine ring is a core element in many ligands designed to interact with specific receptors, such as the sigma-1 (σ1) receptor. Researchers have synthesized series of piperidine derivatives to explore structure-activity relationships (SAR) for σ1 receptor binding. In these studies, the piperidine nitrogen acts as a key basic moiety that interacts with the receptor's binding pocket. By using this compound as a starting point, chemists can systematically modify the structure—for example, by acylating the primary amine or altering the ester group—to synthesize a library of new ligands. The affinity of these novel compounds for the target receptor is then evaluated through radioligand binding assays to identify high-affinity candidates for further investigation.

Table 2: Sigma-1 (σ1) Receptor Affinities of Representative Piperidine-Based Ligands Data adapted from studies on related 4-(2-aminoethyl)piperidine scaffolds to illustrate the impact of structural modifications on receptor binding.

Compound Modification on Piperidine Scaffold σ1 Receptor Affinity (Ki, nM)
Ligand A N-Methyl substitution 3.2
Ligand B N-Ethyl substitution Lower affinity than N-Methyl
Ligand C N-Tosyl substitution Considerably lower affinity

Source: Adapted from research on piperidine-based σ1 receptor ligands.

The development of effective receptor ligands requires precise control over molecular interactions such as hydrogen bonding and hydrophobic (including π-π stacking) interactions. This compound provides a scaffold that can be systematically modified to optimize these interactions.

Hydrogen Bonding: The primary amine and the ester carbonyl group are both capable of acting as hydrogen bond acceptors or donors. These groups can be modified, for instance by converting the amine to an amide, to alter the molecule's hydrogen bonding profile and enhance its binding affinity and selectivity for a target protein.

π-π Stacking: While the core molecule lacks an aromatic ring, the primary amine serves as a convenient attachment point for introducing aromatic moieties. For example, reaction with an aromatic acid chloride would yield an amide derivative containing a phenyl or other aryl group. This appended ring can then engage in favorable π-π stacking interactions with aromatic amino acid residues (like tyrosine or phenylalanine) in a receptor's binding site, a strategy often used to increase ligand potency. Molecular dynamics simulations have shown that such interactions with residues like Tyr206 in the σ1 receptor are crucial for high-affinity binding.

By making targeted structural changes to the this compound framework, chemists can fine-tune the resulting molecule's properties to achieve desired interactions with biological targets.

This compound in Preclinical Research: A Multifaceted Scaffold

This compound is a chemical compound featuring a piperidine ring, a primary amine, and an ethyl acetate group. This structure serves as a versatile scaffold in chemical biology and medicinal chemistry research, offering multiple points for modification to explore biological activities and develop novel molecular tools. This article delves into the non-clinical research applications of this compound and its derivatives, focusing on structure-activity relationship exploration, mechanistic studies in chemical biology, and its role in the innovation of chemical probes.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(4-aminopiperidin-1-yl)acetate?

Methodological Answer: A common approach involves coupling 4-aminopiperidine with an ethyl acetate derivative via nucleophilic substitution or amide bond formation. For example:

Activation of the carboxylate group : Use ethyl chloroacetate to react with 4-aminopiperidine in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., triethylamine) at 0–25°C.

Purification : Extract the product using dichloromethane/water, dry over anhydrous Na₂SO₄, and purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~1.2 ppm for ethyl CH₃, ~3.5 ppm for piperidine N-CH₂) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to ensure safety?

Methodological Answer:

  • Hazard Mitigation : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust/aerosols .
  • Storage : Store at 2–8°C in a desiccator to prevent hydrolysis. Use amber glass vials to avoid light-induced degradation .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), place in a sealed container, and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify ethyl ester protons (δ ~1.2–4.2 ppm) and piperidine ring protons (δ ~2.5–3.5 ppm). Use DEPT-135 to distinguish CH₃, CH₂, and CH groups .
  • FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and NH₂ stretches (~3350 cm⁻¹) .
  • LC-MS/MS : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl group or piperidine ring cleavage) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, especially in cases of twinning or disorder?

Methodological Answer:

  • Twinning : Use the TWIN and BASF commands in SHELXL to model twinning ratios. Validate with the R₁ value for twinned vs. untwined data .
  • Disordered Groups : Apply PART and SUMP constraints to refine occupancy ratios of disordered ethyl or piperidine moieties. Use ISOR to restrain thermal motion .
  • Validation : Check ADDSYM/PLATON for missed symmetry and CCDC Mercury for steric clashes .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

  • Reactivity Discrepancies :
    • Solvent Effects : Re-run DFT calculations (e.g., Gaussian) with explicit solvent models (e.g., SMD for DMSO/water) to compare with experimental kinetics .
    • Steric Effects : Use molecular docking (AutoDock Vina) to assess steric hindrance in the piperidine ring that may limit nucleophilic attack .
    • Experimental Validation : Perform Hammett plots or isotopic labeling (e.g., ¹⁵N in piperidine) to probe electronic vs. steric contributions .

Q. How should researchers design stability studies to evaluate the hydrolysis susceptibility of the ester group under physiological conditions?

Methodological Answer:

  • Protocol :
    • Buffer Systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at 0, 6, 12, 24, 48 hrs .
    • Analytical Monitoring : Use HPLC (C18 column, 220 nm) to quantify remaining ester and hydrolysis products (e.g., acetic acid). Calculate degradation rate constants (k) .
    • Activation Energy : Perform Arrhenius studies (25–60°C) to predict shelf-life at 25°C .

Data Presentation and Analysis

Q. What are best practices for presenting NMR and mass spectrometry data in publications?

Methodological Answer:

  • NMR : Include full spectra in supplementary data. Tabulate δ (ppm), multiplicity, coupling constants (J in Hz), and integration. Annotate key peaks (e.g., ester CH₃) .
  • HRMS : Report observed vs. calculated [M+H]⁺ values (Δ < 5 ppm). Provide fragmentation trees for major ions .
  • Statistical Reporting : Use mean ± SD for triplicate runs. Apply Student’s t-test for significance (p < 0.05) .

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Ethyl 2-(4-aminopiperidin-1-yl)acetate
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Ethyl 2-(4-aminopiperidin-1-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.